molecular formula C13H17NO4 B13760159 cis-syn-o-(4,5-Dimethyl-1,3-dioxolan-2-yl)phenyl methylcarbamate CAS No. 24380-86-7

cis-syn-o-(4,5-Dimethyl-1,3-dioxolan-2-yl)phenyl methylcarbamate

Cat. No.: B13760159
CAS No.: 24380-86-7
M. Wt: 251.28 g/mol
InChI Key: KHOCVCJZJLCLGP-USUYBEQLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-syn-o-(4,5-Dimethyl-1,3-dioxolan-2-yl)phenyl methylcarbamate typically involves the reaction of 4,5-dimethyl-1,3-dioxolane with phenyl isocyanate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a tertiary amine, to facilitate the formation of the carbamate linkage .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, cis-syn-o-(4,5-Dimethyl-1,3-dioxolan-2-yl)phenyl methylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications .

Biology and Medicine: Its carbamate moiety is known to interact with biological targets, making it a candidate for therapeutic research .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of cis-syn-o-(4,5-Dimethyl-1,3-dioxolan-2-yl)phenyl methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity. This interaction can disrupt biological pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Uniqueness: cis-syn-o-(4,5-Dimethyl-1,3-dioxolan-2-yl)phenyl methylcarbamate stands out due to its combination of a dioxolane ring and a phenyl methylcarbamate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications .

Properties

CAS No.

24380-86-7

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

[2-[(4S,5R)-4,5-dimethyl-1,3-dioxolan-2-yl]phenyl] N-methylcarbamate

InChI

InChI=1S/C13H17NO4/c1-8-9(2)17-12(16-8)10-6-4-5-7-11(10)18-13(15)14-3/h4-9,12H,1-3H3,(H,14,15)/t8-,9+,12?

InChI Key

KHOCVCJZJLCLGP-USUYBEQLSA-N

Isomeric SMILES

C[C@@H]1[C@@H](OC(O1)C2=CC=CC=C2OC(=O)NC)C

Canonical SMILES

CC1C(OC(O1)C2=CC=CC=C2OC(=O)NC)C

Origin of Product

United States

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